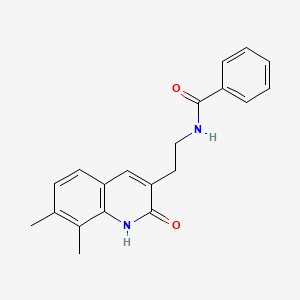

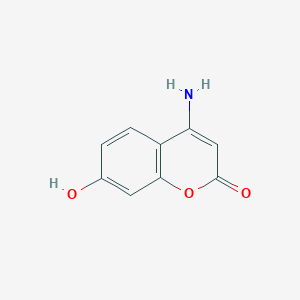

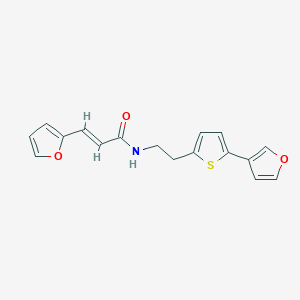

N-(2-(7,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves microwave irradiation reactions of 2-chloro-3-formylquinolines with acetic acid containing sodium acetate . The condensation of these compounds with cyanoacetic acid hydrazide in refluxing ethanol yields the corresponding acetohydrazide .Molecular Structure Analysis

The molecular structure of similar compounds has been verified by NMR and HR-MS . The molecular formula of “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is C21H30N2O2.Chemical Reactions Analysis

The chemistry of related compounds involves the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . Reactive synthetic precursors have been used for the synthesis of several heterocycles .Physical And Chemical Properties Analysis

The molecular weight of “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is 342.5 g/mol. Other physical and chemical properties are not explicitly mentioned in the available literature.科学研究应用

合成技术

钴促进的二聚化反应:已开发了一种用于氨基喹啉引导的、钴促进的苯甲酰胺二聚化的方法。这包括类似于N-(2-(7,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)苯甲酰胺的苯甲酰胺。反应在乙醇溶剂中进行,使用Mn(OAc)2辅助催化剂和Na2CO3碱,以氧气作为终端氧化剂 (Grigorjeva & Daugulis, 2015)。

铑催化的氧化偶联反应:已开发了一种从苯甲酰胺和炔烃中通过氧化正向C-H活化合成异喹啉的方法。这个过程可能适用于类似于N-(2-(7,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)苯甲酰胺的化合物 (Song et al., 2010)。

化学分析和性质

N-乙基化反应的区域选择性:一项研究考察了N-苄基-4-氧代-1,4-二氢喹啉-3-羧酰胺的N-乙基化反应的区域选择性,这与感兴趣的化合物在结构上相关。它侧重于理解酸碱行为和可能的反应途径 (Batalha et al., 2019)。

衍生物的合成和细胞毒活性:关于7-氧代-7H-二苯[f,ij]异喹啉和7-氧代-7H-苯并[e]哌啶衍生物的合成和细胞毒活性的研究探讨了侧链位置对生物活性的影响。这对于理解类似化合物的生物应用是相关的 (Bu et al., 2001)。

生物和药用应用

抗癌剂的合成和评价:一项研究侧重于合成香豆素和喹啉酮-3-氨基酰胺衍生物以抑制癌细胞生长。这包括结构类似于N-(2-(7,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)苯甲酰胺的化合物 (Matiadis et al., 2013)。

潜在的抗肿瘤剂:合成和评价2-苯基喹啉-8-羧酰胺作为潜在的抗肿瘤剂提供了关于类似化合物DNA插入能力的见解。这项研究可能有助于理解N-(2-(7,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)苯甲酰胺的抗肿瘤潜力 (Atwell et al., 1989)。

未来方向

The future directions for research on “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” and related compounds could involve further exploration of their synthesis, reactions, and potential applications. The interesting pharmaceutical and biological activities of related compounds make them valuable in drug research and development .

属性

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-13-8-9-16-12-17(20(24)22-18(16)14(13)2)10-11-21-19(23)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLMFBHWRPDYGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B2555391.png)

![N-[3-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2555394.png)

![1-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2555396.png)

![2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide](/img/structure/B2555400.png)

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2555407.png)

![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2555408.png)